N-(4-(N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)sulfamoyl)phenyl)propionamide
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Overview
Description
N-(4-(N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)sulfamoyl)phenyl)propionamide is a complex organic compound featuring a benzo[d][1,3]dioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)sulfamoyl)phenyl)propionamide typically involves multiple steps. One common method includes the reaction of benzo[d][1,3]dioxole with ethylamine to form an intermediate, which is then reacted with 4-nitrophenylsulfonyl chloride. The resulting product undergoes further reactions with propionyl chloride to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)sulfamoyl)phenyl)propionamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
Scientific Research Applications
N-(4-(N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)sulfamoyl)phenyl)propionamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties due to its ability to interfere with cell proliferation.
Mechanism of Action
The mechanism of action of N-(4-(N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)sulfamoyl)phenyl)propionamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole derivatives: These compounds share the benzo[d][1,3]dioxole moiety and exhibit similar chemical properties.
Sulfonamide derivatives: Compounds with sulfonamide groups that have comparable biological activities.
Uniqueness
N-(4-(N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)sulfamoyl)phenyl)propionamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as an enzyme inhibitor and potential anticancer agent sets it apart from other similar compounds .
Properties
IUPAC Name |
N-[4-[2-(1,3-benzodioxol-5-yloxy)ethylsulfamoyl]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6S/c1-2-18(21)20-13-3-6-15(7-4-13)27(22,23)19-9-10-24-14-5-8-16-17(11-14)26-12-25-16/h3-8,11,19H,2,9-10,12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRMSFBDHKCSLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCOC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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